molecular formula C16H9F2N3S2 B2608261 2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-64-8

2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No. B2608261
M. Wt: 345.39
InChI Key: OMOFPUPHTVCBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and difluorophenyl groups are both aromatic, which could influence the compound’s reactivity1.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile, benzothiazole, and difluorophenyl groups. Each of these groups can participate in different types of chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially making it more soluble in polar solvents1.


Scientific Research Applications

Synthesis and Structural Analysis

A study by Al-Omran and El-Khair (2014) explored the synthesis of related benzothiazole compounds through carbon-sulfur bond cleavage reactions in a basic medium. This research demonstrates the potential for creating various derivatives of benzothiazole, which could include the compound (Al-Omran & El-Khair, 2014).

Antimicrobial Applications

Alsarahni et al. (2017) synthesized amino acetylenic and thiocarbonate derivatives of 2-mercapto-1,3-benthiazoles, aiming to discover potential antimicrobial agents. Their research indicates the possibility of using benzothiazole derivatives as effective antimicrobial compounds (Alsarahni et al., 2017).

Corrosion Inhibition

A study by Hu et al. (2016) focused on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. This application suggests the potential of benzothiazole-based compounds, like the one you're inquiring about, in industrial corrosion prevention (Hu et al., 2016).

Antitumor Properties

Bradshaw et al. (2002) researched the antitumor properties of 2-(4-aminophenyl)benzothiazoles, highlighting their potential in cancer treatment. This study suggests the relevance of benzothiazole derivatives in developing new anticancer drugs (Bradshaw et al., 2002).

Neuroprotective Activity

Jimonet et al. (1999) investigated derivatives of benzothiazoles for their "antiglutamate" activity, which could be relevant to neuroprotection and the treatment of neurological disorders (Jimonet et al., 1999).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information1.


properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,4-difluorophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3S2/c17-9-5-6-12(11(18)7-9)20-15(22)10(8-19)16-21-13-3-1-2-4-14(13)23-16/h1-7,21H,(H,20,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWLMHYJPCFDTL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=C(C=C3)F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=C(C=C3)F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile

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